methyl 5-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate is a complex organic compound that features a furan ring, a pyridazine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactionsSpecific reagents and conditions may include the use of methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like nitric acid, reducing agents like sodium borohydride, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazine ring may yield dihydropyridazines .
Scientific Research Applications
Methyl 5-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of methyl 5-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-((3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate
- Methyl 5-((3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate
Uniqueness
Methyl 5-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The specific arrangement of functional groups in this compound may confer distinct properties compared to its analogs .
Properties
Molecular Formula |
C17H13ClN2O4 |
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Molecular Weight |
344.7 g/mol |
IUPAC Name |
methyl 5-[[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C17H13ClN2O4/c1-23-17(22)15-8-6-13(24-15)10-20-16(21)9-7-14(19-20)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3 |
InChI Key |
HQFPPQMPWCVROA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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